molecular formula C14H20BFO2 B2983464 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1355083-61-2

2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2983464
CAS No.: 1355083-61-2
M. Wt: 250.12
InChI Key: NFRWXBKYUXRKQL-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid as a pinacol ester, enhancing its shelf life and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . Its molecular formula is C₁₀H₁₄BF₃N₂O₂, with a molecular weight of 262.04 g/mol and CAS number 1355083-61-2 . The compound is used in pharmaceutical and materials research due to its balanced steric and electronic properties, imparted by the ethyl group (moderate electron-donating effect) and fluorine (electron-withdrawing effect).

Properties

IUPAC Name

2-(3-ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWXBKYUXRKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355083-61-2
Record name 2-(3-ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

The compound 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 1355083-61-2 , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₂₀BFO₂
  • Molecular Weight : 250.12 g/mol
  • Structure : The compound features a dioxaborolane ring, which is significant in its reactivity and biological interactions.

Anticancer Potential

Recent studies have explored the anticancer properties of boron-containing compounds, including derivatives of dioxaborolanes. These compounds have been shown to inhibit key signaling pathways involved in cancer progression, particularly the MAPK signaling cascade. The inhibition of extracellular signal-regulated kinases (ERK1/2) has been highlighted as a mechanism through which these compounds exert their anticancer effects. For instance:

  • Study Findings : Inhibition of ERK signaling leads to reduced cell proliferation and increased apoptosis in various cancer cell lines. This suggests that 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be a candidate for further development as an anticancer agent .

The mechanism through which 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits biological activity can be attributed to its ability to interact with cellular signaling pathways:

  • MAPK Pathway Inhibition : The compound may inhibit the phosphorylation of MAPK proteins, leading to decreased activation of downstream targets responsible for cell cycle progression and survival.
  • Apoptosis Induction : Enhanced apoptosis in cancer cells has been noted when treated with similar boron compounds, suggesting a potential role for this compound in cancer therapy .

Case Study 1: In Vitro Studies on Cancer Cell Lines

A series of in vitro experiments were conducted using human cancer cell lines (e.g., breast and colorectal cancer). The results indicated that treatment with 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM after 48 hours.
  • Apoptosis Markers : Increased levels of cleaved caspase-3 and PARP were detected, indicating apoptosis induction .

Case Study 2: Animal Model Studies

In vivo studies using mouse models of cancer have shown promising results:

  • Tumor Size Reduction : Mice treated with the compound exhibited a notable reduction in tumor size compared to control groups.
  • Survival Rates : Increased survival rates were recorded in treated groups, suggesting potential therapeutic benefits .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
Anticancer ActivityReduced cell viability; increased apoptosis
MAPK InhibitionDecreased phosphorylation of ERK1/2
Tumor Growth InhibitionSignificant reduction in tumor size in vivo

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties
2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 3-Ethyl, 4-Fluoro 262.04 1355083-61-2 Balanced lipophilicity; moderate steric bulk
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Fluoro 220.05 936618-92-7 Higher reactivity in meta-substituted couplings; lower steric hindrance
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluoro 220.05 214360-58-4 Enhanced para-directing effects; increased polarity
2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Difluoromethyl, 4-Fluoro 272.07 445303-65-1 Strong electron-withdrawing effects; improved metabolic stability
2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dichloro, 4-Fluoro 313.47 1092485-88-5 High electronegativity; potential for halogen bonding
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorobenzyl 236.09 243145-83-7 Increased steric bulk; flexible benzyl group enhances solubility

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can catalytic systems be optimized?

Methodological Answer: The compound is typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts. For example:

  • Catalyst Systems: Earth-abundant metal catalysts (e.g., cobalt-based UiO-Co) at 0.2 mol% loading achieve high yields (~83%) under mild conditions .
  • Solvent and Conditions: Reactions in toluene or THF at ambient to 80°C, with purification via flash column chromatography (e.g., Hex/EtOAc gradients) .

Q. Table 1: Representative Catalytic Systems

CatalystLoading (mol%)Yield (%)Reference
UiO-Co0.283
Pd(PPh₃)₄590–95

Q. How should researchers address challenges in NMR characterization of this boronate ester, particularly missing carbon signals?

Methodological Answer: Quadrupolar relaxation of the boron-11 nucleus often leads to undetectable signals for carbons directly bonded to boron. Strategies include:

  • Multi-Nuclear NMR: Use ¹H, ¹³C, and ¹¹B NMR to cross-validate data. For example, ¹¹B NMR typically shows a peak near δ 30–35 ppm .
  • Complementary Techniques: IR spectroscopy (B-O stretches at ~1350 cm⁻¹) and HRMS for molecular ion confirmation .

Q. Table 2: Key NMR Data for Analogous Compounds

Compound Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Missing Carbons
3-Ethyl-4-fluorophenyl1.25 (t, 3H)14.1 (CH₃)Boron-linked C
Thiophene derivatives7.2–6.8 (m)120–140 (Ar)C-B (not observed)

Q. What cross-coupling reactions are most effective for integrating this boronate ester into complex organic frameworks?

Methodological Answer: The compound is pivotal in Suzuki-Miyaura couplings for biaryl synthesis:

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in THF/H₂O at reflux .
  • Scope: Compatible with aryl/heteroaryl halides (e.g., bromothiophenes, chloropyrimidines) .
  • Workup: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted dioxaborolane derivatives?

Methodological Answer: Regioselectivity in electrophilic borylation depends on directing groups and steric/electronic effects:

  • Electrophilic Borylation: Electron-rich arenes favor para-substitution, while steric hindrance (e.g., 3-ethyl groups) directs meta-functionalization .
  • Isomer Separation: Use gradient elution (Hex/EtOAc) to resolve ortho/meta isomers, as demonstrated for chloro-methylphenyl derivatives .

Q. What mechanistic insights explain the catalytic activity of dioxaborolanes in reduction or coupling reactions?

Methodological Answer: In ketone reductions with pinacolborane:

  • Active Species: Trialkoxyborohydride intermediates form in situ, enabling hydride transfer. NaOt-Bu (5 mol%) in THF stabilizes these species .
  • Equilibrium Studies: ¹¹B NMR in THF-d₈ reveals dynamic equilibria between borane adducts and borohydrides .

Q. How do electronic and steric effects of substituents (e.g., 3-ethyl-4-fluoro) influence reactivity in cross-coupling?

Methodological Answer:

  • Electron-Withdrawing Fluorine: Enhances electrophilicity of the boron center, accelerating transmetallation in Pd-catalyzed couplings .
  • Steric Effects: The 3-ethyl group reduces steric congestion compared to bulkier substituents, improving coupling efficiency with hindered aryl halides .

Q. What advanced strategies mitigate challenges in detecting boron-linked carbons via NMR?

Methodological Answer:

  • Low-Temperature NMR: Reduces quadrupolar broadening (e.g., at −40°C in CDCl₃) .
  • Isotopic Labeling: Use ¹⁰B-enriched reagents to simplify ¹³C NMR spectra .

Methodological Note:
Researchers should prioritize multi-technique validation (NMR, HRMS, IR) and optimize catalytic systems using earth-abundant metals for sustainable synthesis. Advanced applications in materials science (e.g., OLEDs) require compatibility studies with functionalized heterocycles .

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